molecular formula C13H14 B12537688 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene CAS No. 819871-63-1

1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B12537688
CAS No.: 819871-63-1
M. Wt: 170.25 g/mol
InChI Key: GTRVVRGMQHTPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with the molecular formula C13H14 It is characterized by the presence of an ethynyl group and a 3-methylbut-2-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-1-ethynylbenzene with 3-methylbut-2-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression .

Comparison with Similar Compounds

Properties

CAS No.

819871-63-1

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethynyl-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C13H14/c1-4-12-7-5-6-8-13(12)10-9-11(2)3/h1,5-9H,10H2,2-3H3

InChI Key

GTRVVRGMQHTPBW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1C#C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.